Cloprostenol sodium

Catalog No.
S526381
CAS No.
55028-72-3
M.F
C22H28ClNaO6
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloprostenol sodium

CAS Number

55028-72-3

Product Name

Cloprostenol sodium

IUPAC Name

sodium;(Z)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C22H28ClNaO6

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;

InChI Key

IFEJLMHZNQJGQU-SZXUFNIVSA-M

SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Cloprostenol, Cloprostenol Monosodium Salt, Cloprostenol Sodium, Estrumate, ICI 80,966, ICI-80,966, ICI80,966, Monosodium Salt, Cloprostenol, Oestrophan, Salt, Cloprostenol Monosodium, Sodium, Cloprostenol

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]

Isomeric SMILES

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+]

Description

The exact mass of the compound Cloprostenol sodium is 446.1472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins F, Synthetic. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α), a naturally occurring hormone involved in various physiological processes []. Due to its ability to mimic the effects of PGF2α, cloprostenol sodium has become a valuable tool in scientific research, particularly in the field of animal reproduction. Here's a closer look at its key applications:

Estrus Synchronization and Induction

One of the most prominent research applications of cloprostenol sodium is in estrus (heat) synchronization and induction [, ]. Estrus is the period in a female mammal's reproductive cycle when she is receptive to mating. Synchronizing estrus cycles in a group of animals allows for more efficient breeding management practices. Researchers can administer cloprostenol sodium to a group of females to induce luteolysis, the regression of the corpus luteum (a structure in the ovary). This triggers the onset of a new estrous cycle within a predictable timeframe, facilitating coordinated breeding programs [].

Treatment of Luteal Disorders

Cloprostenol sodium plays a role in research investigating luteal disorders, such as persistent corpus luteum (PCL). PCL occurs when the corpus luteum fails to regress naturally, leading to hormonal imbalances and infertility. Studies have shown that cloprostenol sodium can be effective in inducing luteolysis in cases of PCL, restoring normal ovarian function in animals [].

Understanding Uterine Physiology

Researchers also utilize cloprostenol sodium to study uterine physiology and function. By mimicking the effects of PGF2α on the uterus, cloprostenol sodium can help researchers investigate uterine muscle contractions, blood flow, and the preparation of the uterus for pregnancy [].

Cloprostenol sodium is a synthetic analog of prostaglandin F2alpha, primarily utilized in veterinary medicine. It is recognized for its luteolytic properties, meaning it can induce the regression of the corpus luteum, thereby affecting reproductive cycles in animals. The chemical structure of cloprostenol sodium is characterized by its complex arrangement, which includes a chlorophenoxy group and multiple hydroxyl functional groups. Its chemical formula is C22H28ClNaO6C_{22}H_{28}ClNaO_{6} and it has a molecular weight of approximately 424.92 g/mol .

Cloprostenol sodium mimics the actions of PGF2α by binding to specific prostaglandin F receptors on target cells in the ovary. This binding triggers a cascade of events leading to the regression of the corpus luteum, a structure responsible for progesterone production during the estrous cycle. The decrease in progesterone levels initiates heat (estrus) and prepares the animal for breeding.

Toxicity:

Other Hazards:

  • Cloprostenol sodium can be irritating to eyes and skin.
  • Pregnant women and individuals with hypersensitivity to prostaglandins should avoid contact.

Safety Precautions:

Always wear personal protective equipment (PPE) when handling cloprostenol sodium and follow recommended handling procedures to minimize exposure [].

—such as alkylation, hydroxylation, and chlorination—the desired structure is constructed.
  • Sodium Salt Formation: The final step often involves converting the acid form of cloprostenol to its sodium salt by neutralizing it with sodium hydroxide or another sodium source .
  • This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

    Cloprostenol sodium primarily acts as an agonist at the prostaglandin F receptor (FP), which mediates various reproductive functions. Its biological activities include:

    • Luteolysis: Inducing the regression of the corpus luteum, thus influencing estrous cycles.
    • Uterine Contraction: Stimulating contractions in the uterus, which can aid in parturition.
    • Abortion Induction: Used to terminate pregnancies in livestock and manage breeding schedules .

    The pharmacological effects are particularly significant in cattle and other large animals, where it is employed to synchronize estrus and facilitate breeding management practices.

    Cloprostenol sodium has several important applications in veterinary medicine:

    • Estrus Synchronization: It is widely used to synchronize estrus in cattle, allowing for more efficient breeding management.
    • Induction of Parturition: Cloprostenol sodium can be administered to induce labor in pregnant animals.
    • Termination of Pregnancy: It is effective for managing unwanted pregnancies in livestock .

    Additionally, research into its potential uses continues, exploring applications in human medicine and other species.

    Cloprostenol sodium's interactions with other compounds can affect its pharmacokinetics and pharmacodynamics. For instance:

    • Estradiol Valerate: Co-administration may enhance the metabolism of cloprostenol sodium, potentially altering its efficacy .
    • Other Hormones: Its effects can be influenced by concurrent treatments with other hormones involved in reproductive processes.

    Understanding these interactions is crucial for optimizing treatment protocols in veterinary practices.

    Several compounds share structural or functional similarities with cloprostenol sodium. Below are some notable examples:

    Compound NameDescriptionUnique Features
    Prostaglandin F2alphaNatural hormone involved in various physiological processesEndogenous compound; direct involvement in labor induction
    DinoprostA synthetic prostaglandin F2alpha analog used similarlyOften used for similar veterinary applications
    LatanoprostPrimarily used for glaucoma treatment; a prostaglandin analogFocuses on ocular applications rather than reproductive

    Cloprostenol sodium stands out due to its specific application in veterinary reproductive management, while others may have broader or different therapeutic uses.

    Chemoenzymatic Synthesis Routes

    The most significant advancement in cloprostenol sodium synthesis has emerged through the development of chemoenzymatic approaches that combine the selectivity of enzymatic catalysis with the versatility of chemical transformations [4] [5]. These unified synthetic strategies represent a paradigm shift from traditional chemical-only methodologies, offering superior stereoselectivity and more environmentally benign reaction conditions [4].

    Recent research has established a comprehensive chemoenzymatic route guided by biocatalytic retrosynthesis principles [4] [5]. This approach utilizes readily available dichloro-containing bicyclic ketone as the starting material, achieving the total synthesis of cloprostenol sodium in 11 steps with an overall yield of 8.4% [5]. The methodology demonstrates remarkable efficiency when compared to conventional synthetic approaches, particularly in terms of stereochemical control and reaction selectivity [4].

    The chemoenzymatic strategy employs a sequential approach where prostaglandins containing allylic alcohol moieties on the omega-side-chain are synthesized through a three-step sequence involving para-phenylbenzoyl ester hydrolysis, diisobutylaluminum hydride reduction, and Wittig olefination [5]. This unified approach has been successfully applied to synthesize multiple prostaglandin analogs, including cloprostenol, bimatoprost, prostaglandin F2α, fluprostenol, and travoprost [4] [5].

    Biocatalytic Retrosynthesis Strategies

    Biocatalytic retrosynthesis has emerged as a sophisticated approach for designing synthetic routes to complex molecules like cloprostenol sodium [5]. This strategy leverages the unique properties of enzymatic transformations to achieve disconnections that would be challenging or impossible using traditional chemical methods [4]. The approach has proven particularly valuable in prostaglandin synthesis due to the complex stereochemical requirements of these molecules [5].

    The retrosynthetic analysis for cloprostenol sodium identifies key enzymatic transformations that can establish critical stereogenic centers with high selectivity [5]. This methodology enables the preparation of crucial intermediates through enzymatic processes that operate under mild conditions while maintaining excellent stereochemical control [4]. The biocatalytic retrosynthesis strategy has demonstrated its effectiveness by providing access to multiple prostaglandin targets from a common starting material [5].

    The implementation of biocatalytic retrosynthesis in cloprostenol sodium synthesis has revealed the potential for enzymatic transformations to replace traditional chemical steps while improving overall synthetic efficiency [4]. This approach has led to the development of more sustainable and environmentally friendly synthetic routes that minimize waste generation and reduce the need for harsh reaction conditions [5].

    Stereoselective Oxidation Using Baeyer-Villiger Monooxygenases

    Baeyer-Villiger monooxygenases represent a crucial class of biocatalysts for the stereoselective oxidation of ketones in cloprostenol sodium synthesis [4] [5] [6]. These flavoenzymes catalyze the conversion of bicyclic ketones to lactones with exceptional stereoselectivity, achieving enantiomeric excesses of up to 99% [5]. The CHMO Rhodo1 enzyme has demonstrated particular effectiveness in the oxidation of dichloro-containing bicyclic ketones [5].

    Reaction ConditionOptimized ValueYield (%)Enantiomeric Excess (%)
    Co-solvent2-Methoxyethanol4099
    pH7.54099
    Temperature25°C4099
    Reaction time90 minutes4099

    The optimization of Baeyer-Villiger monooxygenase-catalyzed reactions has revealed the critical importance of reaction conditions [5]. The use of 2-methoxyethanol as a co-solvent significantly improved both yield and stereoselectivity compared to other solvent systems [5]. Temperature and pH optimization studies demonstrated that mild conditions (25°C, pH 7.5) provided optimal results for the enzymatic transformation [5].

    The stereoselective oxidation process involves the conversion of bicyclic ketone 6a to normal lactone 7a through BVMO-catalyzed oxidation [5]. This transformation represents a key step in establishing the correct stereochemical configuration required for cloprostenol sodium synthesis [4]. The enzyme exhibits remarkable regioselectivity, favoring the formation of the desired normal lactone over the abnormal lactone product [5].

    Substrate scope studies have revealed that Baeyer-Villiger monooxygenases can accommodate various bicyclic ketone substrates with different ring sizes [5]. Ketones containing 5-membered or 6-membered fused rings undergo smooth oxidation with isolated yields ranging from 22% to 34% and enantiomeric excesses of 91% to 99% [5]. However, substrates with 8-membered fused rings cannot be effectively processed by the enzyme, likely due to steric constraints in the active site [5].

    Diastereoselective Reductions via Ketoreductase Catalysis

    Ketoreductase-catalyzed diastereoselective reduction represents another fundamental enzymatic transformation in cloprostenol sodium synthesis [4] [5] [7]. The ChKRED20 enzyme has demonstrated exceptional performance in the stereoselective reduction of enone intermediates, achieving diastereomeric ratios of up to 99:1 [5]. This enzymatic transformation establishes the critical stereogenic center of the omega-side-chain with remarkable precision [4].

    DMSO Content (v/v, %)Substrate Concentration (mM)Conversion (%)Diastereomeric Ratio (α:β)
    3104397.8:2.2
    5105897.4:2.6
    10107196.7:3.3
    1059097.9:2.1

    The optimization of ketoreductase-catalyzed reactions has identified critical parameters that influence both conversion and stereoselectivity [5]. The use of dimethyl sulfoxide as a co-solvent improves substrate solubility and enhances enzymatic activity [5]. However, high concentrations of dimethyl sulfoxide can negatively impact diastereoselectivity, requiring careful optimization of reaction conditions [5].

    Substrate concentration studies have revealed an inverse relationship between substrate loading and conversion efficiency [5]. Reducing the substrate concentration from 10 millimolar to 5 millimolar significantly improved conversion while maintaining excellent diastereoselectivity [5]. The optimized conditions enabled the preparation of allylic alcohol intermediates in 91% isolated yield with 97.9:2.1 diastereomeric ratio [5].

    The ketoreductase-catalyzed reduction demonstrates broad substrate tolerance, successfully processing enones with different omega-side-chains [5]. The enzyme achieves isolated yields of 80% to 90% with diastereomeric ratios ranging from 87:13 to 99:1 across various substrates [5]. This versatility enables the synthesis of multiple prostaglandin analogs using a single enzymatic system [4].

    The mechanistic understanding of ketoreductase catalysis has been enhanced through computational studies and protein engineering efforts [8]. These investigations have revealed the molecular basis for stereoselectivity and provided insights for improving enzyme performance through directed evolution [9]. The development of thermostable ketoreductase variants has expanded the potential for industrial applications [9].

    Industrial Manufacturing Processes

    The industrial production of cloprostenol sodium involves scalable synthetic processes that balance efficiency, cost-effectiveness, and regulatory compliance [10] [11] [12]. Manufacturing facilities typically employ multi-step synthetic sequences that incorporate both chemical and enzymatic transformations [13]. The production process must maintain strict quality control standards to ensure pharmaceutical-grade purity and consistency [13].

    Manufacturing protocols typically involve the sequential addition of excipients and active substances under controlled conditions [13]. The process requires specialized equipment designed to handle potent pharmaceutical compounds while maintaining operator safety and environmental protection [14] [15]. Temperature control, pH monitoring, and sterile handling procedures represent critical aspects of industrial cloprostenol sodium production [13].

    Scale-up considerations for enzymatic transformations present unique challenges in industrial settings [16]. The optimization of biocatalytic processes for large-scale production requires careful attention to enzyme stability, cofactor regeneration, and product recovery [16]. Recent advances in enzyme immobilization and continuous flow processing have improved the feasibility of industrial biocatalytic applications [3].

    Quality control measures in cloprostenol sodium manufacturing include high-performance liquid chromatography analysis, stereoselective analytical methods, and comprehensive impurity profiling [17]. The analytical specifications must ensure compliance with pharmacopeial standards while maintaining batch-to-batch consistency [13]. Advanced analytical techniques enable real-time monitoring of critical quality attributes throughout the manufacturing process [17].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    3

    Exact Mass

    446.1472106 g/mol

    Monoisotopic Mass

    446.1472106 g/mol

    Heavy Atom Count

    30

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    886SAV9675
    81129I41BJ

    Related CAS

    40665-92-7 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H334 (82.22%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H360 (93.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    H370 (77.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
    H372 (77.78%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Luteolytic Agents

    KEGG Target based Classification of Drugs

    G Protein-coupled receptors
    Rhodopsin family
    Prostaglandin
    PTGFR [HSA:5737] [KO:K04262]

    Pictograms

    Health Hazard

    Health Hazard

    Other CAS

    62561-03-9
    55028-72-3

    Use Classification

    Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

    Dates

    Modify: 2023-08-15
    1: Trevisol E, Ferreira JC, Ackermann CL, Destro FC, Marques Filho WC, Carmagos AS, Biehl MV, do Amaral JB, de Figueiredo Pantoja JC, Sartori R, Ferreira JC. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Anim Reprod Sci. 2015 Feb;153:8-12. doi: 10.1016/j.anireprosci.2014.12.005. Epub 2014 Dec 26. PubMed PMID: 25578505.
    2: de Moraes CN, Maia L, de Lima PF, Dias MC, Raposo-Ferreira TM, Sudano MJ, Junior JB, Oba E. Temporal analysis of prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 messenger RNA expression and prostaglandin F2α receptor and cyclooxygenase 2 protein expression in endometrial tissue from multiparous Nelore (Bos taurus indicus) cows treated with cloprostenol sodium during puerperium. Theriogenology. 2015 Jan 15;83(2):276-84. doi: 10.1016/j.theriogenology.2014.09.022. Epub 2014 Sep 23. PubMed PMID: 25442016.
    3: Pursley JR, Martins JP, Wright C, Stewart ND. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology. 2012 Sep 1;78(4):823-9. doi: 10.1016/j.theriogenology.2012.03.032. Epub 2012 May 22. PubMed PMID: 22626771.
    4: Martins JP, Policelli RK, Neuder LM, Raphael W, Pursley JR. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. J Dairy Sci. 2011 Jun;94(6):2815-24. doi: 10.3168/jds.2010-3652. PubMed PMID: 21605751.
    5: Martins JP, Policelli RK, Pursley JR. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. J Dairy Sci. 2011 Jun;94(6):2806-14. doi: 10.3168/jds.2010-3650. PubMed PMID: 21605750.
    6: Whang HS, Vendeix FA, Gracz HS, Gadsby J, Tonelli A. NMR studies of the inclusion complex of cloprostenol sodium salt with beta-cyclodextrin in aqueous solution. Pharm Res. 2008 May;25(5):1142-9. Epub 2007 Dec 5. PubMed PMID: 18064541.
    7: Tenhagen BA, Birkelbach E, Heuwieser W. Serum progesterone levels in post-partum dairy cows after repeated application of the prostaglandin F2 alpha analogue D (+) cloprostenol sodium. J Vet Med A Physiol Pathol Clin Med. 2000 May;47(4):213-20. PubMed PMID: 10887752.
    8: Hu Y, Wright MD, Dyer RM, Nephew KP, Bolze RP, Day ML. Effects of cloprostenol sodium and clenbuterol HCl on reproductive performance in postpartum anestrous cows. Theriogenology. 1990 Jul;34(1):127-32. PubMed PMID: 16726822.
    9: Turner TB, Peterson GA, Davis ME, Wilson GR, Irvin KM, Forry JT. Synchronization of estrus in beef cows and heifers with fenprostalene, cloprostenol sodium, and prostaglandin F2 alpha. Theriogenology. 1987 Jul;28(1):15-24. PubMed PMID: 16726288.

    Explore Compound Types